![molecular formula C7H13ClN2O B13473575 3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride](/img/structure/B13473575.png)
3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production .
化学反応の分析
Types of Reactions
3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
科学的研究の応用
3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s stability and unique structure make it useful in studying biological systems.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action for 3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into specific binding sites on target molecules, thereby exerting its effects . The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors relevant to its applications in medicine and industry.
類似化合物との比較
Similar Compounds
- 3-Amino-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester hydrochloride
- 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
Uniqueness
What sets 3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride apart from similar compounds is its specific functional groups and the resulting chemical properties. The presence of the amino and carboxamide groups, along with the hydrochloride salt form, provides unique reactivity and stability characteristics.
特性
分子式 |
C7H13ClN2O |
|---|---|
分子量 |
176.64 g/mol |
IUPAC名 |
3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c1-9-5(10)6-2-7(8,3-6)4-6;/h2-4,8H2,1H3,(H,9,10);1H |
InChIキー |
FKCVUURNQUUHHT-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C12CC(C1)(C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


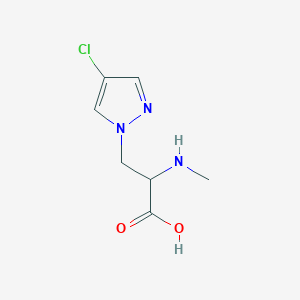
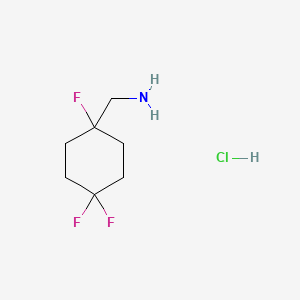

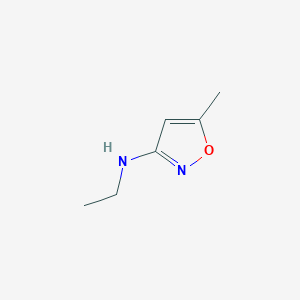


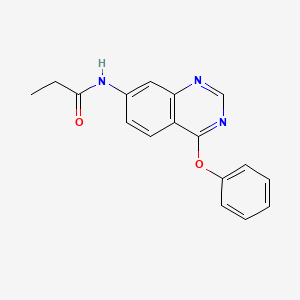

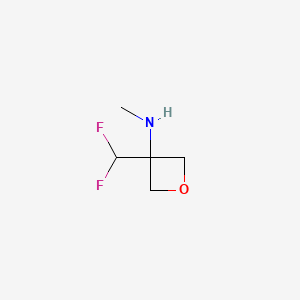
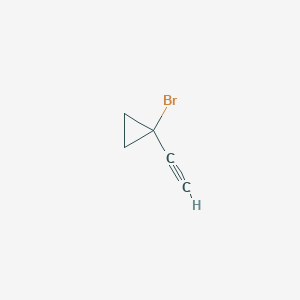
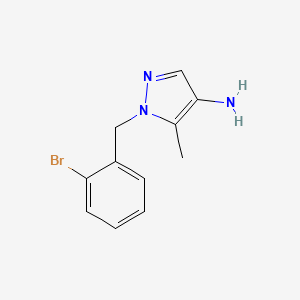

![4-Methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13473579.png)

